2-Hydrazino-nicotinic acid

Radiopharmaceutical chemistry Bifunctional chelators Technetium-99m labeling

2-Hydrazino-nicotinic acid (2-HYNIC) is the ortho-hydrazino isomer essential for bidentate technetium-99m chelation in radiopharmaceutical development. Unlike non-chelating 4-HYNIC, this isomer's ortho-positioned hydrazine and pyridine nitrogens enable stable Tc-99m coordination with tricine/EDDA co-ligands. Validated for antibody conjugation (>98% radiochemical purity) and folate-dendrimer SPECT/CT probes (tumor-to-muscle ratio ≈25.78). Procure only verified CAS 462068-09-3 to avoid positional isomer contamination.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 462068-09-3
Cat. No. B1216926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-nicotinic acid
CAS462068-09-3
Synonymshydrazinonicotinic acid
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NN)C(=O)O
InChIInChI=1S/C6H7N3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3H,7H2,(H,8,9)(H,10,11)
InChIKeyIZCVLYJVVCABBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-nicotinic acid (CAS 462068-09-3): Scientific and Industrial Procurement Reference


2-Hydrazino-nicotinic acid (also referred to as 2-hydrazinonicotinic acid, 2-HYNIC, or 2-hydrazinylnicotinic acid) is a heterocyclic hydrazine derivative of nicotinic acid with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol [1]. Structurally, it features a hydrazino (-NHNH₂) group substituted at the 2-position of the pyridine ring, ortho to the carboxylic acid moiety. This ortho relationship between the hydrazine and pyridine nitrogens enables bidentate chelation of transition metals, a feature that directly informs its primary research utility as a bifunctional chelator in radiopharmaceutical development [2].

Why In-Class Nicotinic Acid Hydrazine Derivatives Cannot Be Substituted for 2-Hydrazino-nicotinic acid


Substituting 2-hydrazino-nicotinic acid with other positional isomers or structurally related hydrazine derivatives of nicotinic acid carries substantial technical risk due to fundamental differences in metal coordination capability. The ortho relationship between the hydrazino group at the 2-position and the pyridine nitrogen is structurally essential for bidentate chelation; the 4-positional isomer (4-HYNIC) exhibits a para-relationship that renders it incapable of chelation under comparable conditions, failing to complex technetium except at very high ligand concentrations [1]. Even among chelating isomers, the coordination chemistry differs: while both 2-HYNIC and the established 6-HYNIC can chelate technetium, the positional variation alters the ligand's geometric presentation and may influence bioconjugate properties [1]. Generic procurement of unspecified hydrazino-nicotinic acid derivatives without positional verification therefore introduces experimental variability that cannot be retroactively corrected. The comparative evidence below quantifies these differentiation parameters.

Quantitative Differentiation Evidence: 2-Hydrazino-nicotinic acid Versus Positional Isomers and Analogs


Bidentate Chelation Capability: 2-HYNIC Versus 4-HYNIC Isomer Comparison

2-Hydrazino-nicotinic acid (2-HYNIC) demonstrates bidentate chelation capability toward technetium via the mutually ortho hydrazine and pyridine nitrogens. In contrast, the 4-positional isomer 4-hydrazinonicotinic acid (4-HYNIC) fails to complex technetium except at very high ligand concentrations due to the para-relationship between hydrazine and pyridine nitrogens [1]. LC-MS analysis confirms that 2-HYNIC and the established 6-HYNIC ligand both formed complexes with technetium accompanied by the loss of 5 protons from the ligand set, whether tricine or EDDA was used as co-ligand, indicating a conserved coordination mode [1].

Radiopharmaceutical chemistry Bifunctional chelators Technetium-99m labeling HYNIC analogs

Radiochemical Purity of N-HYNIC Antibody Conjugates in Ovarian Tumor Imaging

N-hydroxysuccinimide-2-hydrazinonicotinic acid (N-HYNIC) conjugated to bevacizumab and radiolabeled with Tc-99m using tricine and EDDA as co-ligands achieved a radiochemical purity exceeding 98%, with stability maintained in L-cysteine and serum for up to 16 hours [1]. The conjugate demonstrated specific targeting of high metastatic SKOV-3.ip1 human ovarian cancer cells with significant tumor uptake of 5.69% ± 1.86% at 4 hours post-injection in rat xenograft models [1].

Molecular imaging Ovarian cancer VEGF targeting Bevacizumab

Folate Receptor-Targeted Dendrimer Imaging with 2-HYNIC Modification

A folate-PAMAM dendrimer modified with 2-hydrazinonicotinic acid and radiolabeled with Tc-99m (Tc-99m-HP₃FA) demonstrated a radiolabeling yield characterized by a logP value of -1.70 ± 0.21, indicating favorable water solubility [1]. The conjugate exhibited high specific uptake in folate receptor (FR)-abundant KB cells that was significantly blocked by excess folic acid, while FR-negative 7721 control cells showed substantially no uptake [1]. In vivo micro-SPECT/CT imaging in KB tumor-bearing models revealed a tumor-to-muscle ratio of approximately 25.78, with uptake in KB tumor and kidney significantly inhibited by free folic acid competition [1].

Folate receptor imaging Dendrimer conjugates Tumor targeting SPECT/CT

Coordination Chemistry Comparison: 2-HYNIC Versus 6-HYNIC and 2-Chloro-6-HYNIC

LC-MS analysis demonstrates that the coordination chemistry of 2-HYNIC with technetium closely parallels that of the established 6-HYNIC ligand, with both isomers forming complexes accompanied by the loss of 5 protons from the ligand set in both tricine and EDDA co-ligand systems [1]. The study authors noted that no advantages of one isomer over the other in terms of potential labeling efficiency or isomerism were discernible [1]. In contrast, the analog 2-chloro-6-hydrazinonicotinic acid (2-chloro-HYNIC) exhibited broadly parallel coordination chemistry but was noted to be a less efficient chelator than 2-HYNIC and 6-HYNIC [1].

Coordination chemistry Technetium chelation Ligand efficiency HYNIC isomers

Validated Research Application Scenarios for 2-Hydrazino-nicotinic acid Based on Quantitative Evidence


Development of Tc-99m Radiolabeled Bioconjugates Requiring Ortho-Chelation Geometry

2-Hydrazino-nicotinic acid is appropriate for radiopharmaceutical development programs requiring a bifunctional chelator with ortho-positioned hydrazine and pyridine nitrogens for bidentate technetium chelation. The compound enables Tc-99m labeling via established HYNIC chemistry protocols using tricine or EDDA co-ligand systems [1]. Researchers should select 2-HYNIC over 4-HYNIC (which fails to chelate under standard conditions) and may consider it as an alternative to 6-HYNIC where alternative conjugation geometry is desired without loss of chelation efficiency [1].

Antibody-Based Molecular Imaging Agent Development

The N-hydroxysuccinimide-activated form of 2-hydrazino-nicotinic acid (N-HYNIC) has been validated for antibody conjugation and subsequent Tc-99m radiolabeling, achieving radiochemical purity >98% with stability maintained up to 16 hours in serum [1]. This application scenario is supported by demonstrated specific tumor targeting in human ovarian cancer xenograft models (5.69% ± 1.86% tumor uptake at 4 hours), indicating suitability for procurement in antibody-radiopharmaceutical development programs targeting VEGF-expressing malignancies [1].

Dendrimer-Based Targeted Imaging Agent Construction

2-Hydrazino-nicotinic acid has been successfully employed as a bifunctional chelator for modifying folate-conjugated PAMAM dendrimers for folate receptor-targeted SPECT/CT imaging [1]. The resulting conjugate demonstrates favorable water solubility (logP = -1.70 ± 0.21) and achieves high tumor-to-background contrast in vivo (tumor-to-muscle ratio ≈25.78), with receptor specificity confirmed via competitive blocking studies [1]. This application scenario supports procurement of 2-HYNIC for dendrimer-based radiopharmaceutical development targeting FR-positive tumors.

HYNIC Isomer Comparative Studies and Chelation Mechanism Investigations

2-Hydrazino-nicotinic acid serves as a structurally distinct HYNIC isomer (2-HYNIC) alongside 6-HYNIC for mechanistic investigations of technetium coordination chemistry [1]. LC-MS data confirm that both 2-HYNIC and 6-HYNIC form Tc complexes with identical proton loss profiles (5 protons from ligand set) in both tricine and EDDA co-ligand systems, supporting their use in comparative studies of chelation mode and isomerism effects on radiopharmaceutical performance [1]. This scenario is particularly relevant for research groups investigating structure-activity relationships in HYNIC-based radiopharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydrazino-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.